Bienvenue dans la boutique en ligne BenchChem!

lysyl chlorin p6

Photodynamic Therapy Clonogenic Assay Glioma

Lysyl chlorin p6 (LCP) is a semisynthetic chlorophyll-a derivative belonging to the chlorin class of photosensitizers. It is synthesized by opening the anhydride ring of purpurin-18 methyl ester with the amino group of lysine, yielding a water-soluble compound with a characteristic long-wavelength absorption maximum at approximately 664–670 nm.

Molecular Formula C9H10N4
Molecular Weight 0
CAS No. 140395-23-9
Cat. No. B1176280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelysyl chlorin p6
CAS140395-23-9
Synonymslysyl chlorin p6
Molecular FormulaC9H10N4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lysyl Chlorin p6 (CAS 140395-23-9): A Second-Generation Water-Soluble Chlorin Photosensitizer for Photodynamic Therapy Research and Procurement


Lysyl chlorin p6 (LCP) is a semisynthetic chlorophyll-a derivative belonging to the chlorin class of photosensitizers. It is synthesized by opening the anhydride ring of purpurin-18 methyl ester with the amino group of lysine, yielding a water-soluble compound with a characteristic long-wavelength absorption maximum at approximately 664–670 nm [1][2]. LCP is predominantly investigated as a photodynamic therapy (PDT) agent for oncology applications, with documented preclinical efficacy in glioma models [3]. The compound is structurally defined as a chlorin p6 lysyl amide, distinguishing it from other amino-acid-conjugated chlorins such as aspartyl derivatives (e.g., talaporfin/NPe6) [2].

Why Chlorin-Class Interchangeability Fails for Lysyl Chlorin p6: Quantitative Differentiation Across Phototoxicity, Localization, and Toxicity Profiles


Chlorin-based photosensitizers cannot be treated as interchangeable commodities for PDT procurement. Lysyl chlorin p6 differs from its closest structural analogs—including chlorin p6, talaporfin sodium (NPe6), and other chlorin p6 amino acid conjugates—across multiple quantifiable dimensions: phototoxic potency, subcellular localization, absorption wavelength, and in vivo toxicity profile [1][2][3]. For instance, LCP is 10–100-fold more phototoxic than Photofrin II in clonogenic assays, exhibits an endosomal localization pattern distinct from the lysosomal targeting of NPe6, and carries a substantially higher in vivo toxicity burden than NPe6 [3][2]. These differences are not cosmetic; they directly impact experimental reproducibility, therapeutic window design, and the validity of cross-study comparisons. Substituting a different chlorin without accounting for these quantified performance gaps risks invalidating preclinical PDT protocols and confounding structure-activity relationship (SAR) analyses [1].

Quantitative Differentiation Evidence for Lysyl Chlorin p6 (LCP): Head-to-Head and Cross-Study Comparative Data


In Vitro Phototoxicity: LCP is 10–100-Fold More Potent than Photofrin II in Glioma Clonogenic Assays

In a direct head-to-head clonogenic assay using 9L glioma cells, lysyl chlorin p6 (LCP) demonstrated 10–100-fold greater phototoxicity than Photofrin II (porfimer sodium), the first-generation clinical standard, when compared on a microgram-per-milliliter basis [1]. This represents a dramatic potency advantage that reduces the photosensitizer mass required to achieve equivalent cell kill, with implications for dosing convenience and potential reduction of off-target systemic exposure.

Photodynamic Therapy Clonogenic Assay Glioma Phototoxicity Photosensitizer Comparison

In Vivo Tumor Growth Inhibition: LCP Achieves Significant Growth Suppression in Subcutaneous 9L Glioma Model

In a rat subcutaneous 9L glioma model, PDT using LCP (administered as a lysyl chlorin p6/chlorin p6 mixture) with 664-nm light irradiation at 100 J/cm² (50 mW/cm², 33.3 min) resulted in long-term tumor growth inhibition [1]. At lower energy densities (25 and 50 J/cm²), only energy-density-dependent coagulation necrosis was observed without sustained growth suppression. For context, Photofrin II-mediated PDT in glioma models typically activates at 630 nm with 3–10 mm tissue penetration, and complete tumor responses often require higher drug doses combined with prolonged skin photosensitivity risk [2][3]. The 664-nm activation wavelength of LCP provides deeper tissue penetration than Photofrin II's 630 nm, a wavelength advantage shared with NPe6 but coupled with LCP's distinct potency profile [1].

In Vivo PDT Efficacy Glioma Xenograft Tumor Growth Inhibition 664 nm Irradiation Preclinical Oncology

Differential Subcellular Localization: LCP Targets Endosomes with Secondary Mitochondrial Damage, Distinct from NPe6 Lysosomal Targeting

Fluorescence microscopy studies in 9L glioma cells revealed that LCP localizes primarily in a region of the endocytic compartment (similar in distribution to lucifer yellow CH-labeled endosomes) and diffusely throughout the perinuclear cytoplasm, but not in mitochondria, Golgi apparatus, or endoplasmic reticulum (ER) [1]. Despite this endosomal localization, ultrastructural damage following laser irradiation was observed first in mitochondria (condensation/swelling), Golgi apparatus, and rough ER, while the endosomal compartment itself was not the initial site of damage [1]. In contrast, the structurally related photosensitizer NPe6 (mono-L-aspartyl chlorin e6) localizes specifically to lysosomes and triggers apoptosis through lysosomal disruption and subsequent mitochondrial outer membrane permeabilization [2]. This fundamental difference in intracellular targeting and damage initiation pathways means that LCP and NPe6 are not functionally interchangeable despite their shared chlorin p6 ancestry [1][2].

Subcellular Localization Endosome Mitochondria Lysosome Photosensitizer Trafficking PDT Mechanism

Comparative In Vivo Toxicity Profile: LCP and Chlorin p6 Lysyl Derivatives Exhibit Significantly Higher Toxicity than NPe6

A comparative study of three chlorin p6 derivatives—lysyl chlorin p6 diester (LCP), lysyl chlorin p6 triester (LCP2), and lysyl chlorin e6 imide (LCI)—demonstrated that while LCI was the most efficacious agent for in vivo murine tumor photosensitization, all three lysyl derivatives caused substantially more toxicity than was observed with NPe6 (mono-L-aspartyl chlorin e6) [1]. This finding is critical for compound selection: LCP offers superior in vitro phototoxicity relative to Photofrin II, but its in vivo toxicity profile is less favorable than NPe6's, which has well-documented rapid clearance and minimal prolonged skin photosensitization [1][2]. The toxicity difference is attributed to structural variations in the amino acid conjugate (lysyl vs. aspartyl), directly affecting pharmacokinetics and biodistribution [1].

In Vivo Toxicity Therapeutic Window NPe6 Lysyl Chlorin p6 Diester Photosensitizer Safety

Absorption Wavelength Advantage: LCP Activates at ~664–670 nm, Enabling Deeper Tissue Penetration than Photofrin II

Lysyl chlorin p6 exhibits a characteristic long-wavelength absorption maximum at approximately 664–670 nm, as documented in the foundational patent [1] and confirmed by the in vivo irradiation protocol using 664-nm light [2]. This wavelength lies within the therapeutic window (600–800 nm) where tissue penetration is optimized. In comparison, Photofrin II is activated at 630 nm, providing only 3–10 mm of tissue penetration [3], while talaporfin sodium (NPe6) shares an absorption band at 664 nm [4]. The 34–40 nm redshift of LCP relative to Photofrin II translates to measurably greater light penetration depth, a critical parameter for treating larger or deeper-seated tumors. The patent further claims that these compounds are stable and water-soluble, combining the wavelength advantage with pharmaceutical practicality [1].

Absorption Wavelength 664 nm Tissue Penetration Photosensitizer Activation Long-Wavelength Chlorin

Optimal Procurement-Driven Application Scenarios for Lysyl Chlorin p6 (LCP) Based on Quantitative Evidence


Preclinical Glioma PDT Research Requiring Maximal In Vitro Phototoxic Potency

LCP is the preferred photosensitizer for in vitro glioma studies (particularly 9L and other glial cell lines) where maximal phototoxicity per unit mass is the primary selection criterion. The direct head-to-head evidence of 10–100-fold greater potency vs. Photofrin II in clonogenic glioma assays [1] makes LCP the compound of choice for dose-response screening, SAR studies of chlorin derivatives, and experiments requiring potent cell kill with minimal photosensitizer mass. Researchers should note that this potency advantage is cell-line and assay-dependent, and the in vitro potency does not directly predict in vivo therapeutic index.

Deep-Tissue PDT Modeling with 664-nm Laser-Compatible Photosensitizers

For in vivo PDT models involving subcutaneous or orthotopic tumors where deep light penetration is required, LCP's 664-nm activation wavelength provides a measurable advantage over first-generation 630-nm photosensitizers like Photofrin II [1][2]. The documented efficacy in the rat 9L glioma model at 100 J/cm² (664 nm) [3] provides a validated experimental protocol for deep-tissue glioma PDT. This scenario applies particularly to researchers designing head-to-head comparison studies between LCP and NPe6 (also 664 nm) to evaluate differential toxicity-efficacy trade-offs.

Intracellular Trafficking and Cell Death Mechanism Studies Leveraging LCP's Unique Endosomal Localization

LCP's distinct subcellular localization pattern—endosomal accumulation with secondary mitochondrial/Golgi/ER damage—differentiates it from NPe6's lysosome-targeted mechanism [1][4]. This makes LCP a valuable tool compound for studies investigating the relationship between photosensitizer subcellular distribution and cell death modality (apoptosis vs. necrosis). Procurement of LCP is indicated for laboratories conducting comparative intracellular trafficking studies across chlorin analogs, where the endosome-to-mitochondria damage sequence is a key experimental variable.

Chlorin p6 Derivative SAR and Toxicity Profiling Studies

LCP serves as a critical reference compound within the chlorin p6 amino acid conjugate series, where subtle structural changes (lysyl vs. aspartyl vs. other amino acid conjugates) produce marked differences in potency, localization, and toxicity [2]. The Kessel et al. (1995) comparative study provides a direct framework: LCP (diester), LCP2 (triester), and LCI (imide) all exhibited higher in vivo toxicity than NPe6, establishing LCP as a benchmark for evaluating the toxicity burden of lysyl-based chlorin conjugates [2]. Procurement of LCP alongside NPe6 and LCI enables systematic SAR investigations critical for rational photosensitizer design.

Quote Request

Request a Quote for lysyl chlorin p6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.